molecular formula C9H4BrClN2O B12828003 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole

Cat. No.: B12828003
M. Wt: 271.50 g/mol
InChI Key: GIRHYLDFRINVFJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a heterocyclic compound featuring a fused benzofuropyrazole core with bromo and chloro substituents at positions 5 and 3, respectively. This structure combines the aromaticity of a benzene ring, the oxygen-containing furan moiety, and the pyrazole ring, which is substituted with halogens. Its unique architecture makes it a candidate for anticancer research, particularly due to the demonstrated activity of benzofuropyrazole derivatives in inhibiting tumor cell growth and tubulin polymerization .

Properties

Molecular Formula

C9H4BrClN2O

Molecular Weight

271.50 g/mol

IUPAC Name

5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole

InChI

InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13)

InChI Key

GIRHYLDFRINVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, followed by cyclization reactions facilitated by catalysts or specific reagents. For instance, the use of oxalyl chloride and N,N-dimethylformamide (DMF) under vigorous stirring conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzofuro[3,2-c]pyrazole exhibit significant anticancer properties. A study demonstrated that 5-bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole acts as an inhibitor of specific kinases involved in cancer cell proliferation. The compound's ability to interfere with the signaling pathways of cancer cells positions it as a promising candidate for further drug development.

Tyrosine Kinase Inhibition
this compound has been identified as a potent inhibitor of class III receptor tyrosine kinases. This inhibition is crucial in the treatment of various cancers and inflammatory diseases. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, demonstrating a Ki value indicative of its potency.

Materials Science Applications

Organic Electronics
The compound has potential applications in organic electronics due to its electronic properties. Research indicates that derivatives can be utilized as semiconductors in organic light-emitting diodes (OLEDs). The incorporation of halogen atoms enhances the charge transport properties, making these compounds suitable for high-performance electronic devices.

Photovoltaic Devices
this compound derivatives have been explored for use in photovoltaic devices. Their ability to absorb light efficiently and convert it into electrical energy makes them candidates for solar cell applications. Studies have shown that these compounds can improve the efficiency of organic solar cells when used as active layers.

Agrochemical Applications

Pesticide Development
The compound's biological activity extends to agrochemicals, where it has been investigated for its potential as a pesticide. Preliminary studies indicate that this compound exhibits insecticidal properties against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to effective pest control.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits kinase activity; potential for drug development
Tyrosine Kinase InhibitorEffective binding to ATP site; Ki value indicative of potency
Materials ScienceOrganic ElectronicsEnhanced charge transport properties; suitable for OLEDs
Photovoltaic DevicesImproves efficiency in organic solar cells
AgrochemicalsPesticide DevelopmentExhibits insecticidal properties; disrupts insect nervous system

Case Studies

  • Anticancer Activity Study
    A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations.
  • Organic Electronics Research
    Researchers investigated the use of this compound in OLED applications and reported improved luminescence efficiency compared to traditional materials. The findings suggest that incorporating halogenated benzofuro derivatives can lead to better performance in electronic devices.
  • Agrochemical Efficacy Trial
    Field trials assessed the effectiveness of this compound as an insecticide against common agricultural pests. Results indicated a notable reduction in pest populations, demonstrating its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in biological activity. For instance, the compound may interact with enzymes or receptors, altering their function and leading to downstream effects .

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Stability : The benzofuropyrazole core resists ring cleavage better than simpler furan-containing derivatives, enhancing in vivo stability .
  • Mechanistic Diversity: While indenopyrazoles exhibit stronger cytotoxicity, benzofuropyrazoles may offer selectivity advantages due to their oxygenated framework .

Further studies quantifying GI50 values and pharmacokinetic parameters are needed to validate these hypotheses.

Biological Activity

5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Synthesis

The compound this compound belongs to the pyrazole family, which is known for its pharmacological versatility. The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole precursors, leading to the formation of various substituted pyrazoles. The structural characteristics of this compound contribute to its biological efficacy.

Biological Activities

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Exhibited moderate antibacterial activity.
  • Escherichia coli : Demonstrated significant inhibition at lower concentrations compared to standard antibiotics like ciprofloxacin and tetracycline .

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazoles are recognized for their ability to inhibit cancer cell proliferation through various mechanisms:

  • In vitro studies have indicated that derivatives of pyrazoles can induce apoptosis in cancer cells and inhibit pathways critical for tumor growth, such as the BRAF(V600E) and EGFR pathways .
  • A specific study on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazole derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .

3. Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory properties in various models:

  • Compounds derived from this scaffold have shown comparable effects to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing its activity include:

  • Substituents on the pyrazole ring : Variations in halogen or alkyl groups can significantly alter antimicrobial and anticancer activities.
  • Positioning of functional groups : The placement of electron-withdrawing or donating groups affects the compound's interaction with biological targets.

Data Table: Biological Activity Summary

Biological Activity Target Organisms/Cells Activity Level Reference
AntibacterialStaphylococcus aureusModerate
AntibacterialEscherichia coliSignificant
AnticancerMCF-7 (breast cancer)Synergistic with doxorubicin
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Study : A series of derivatives were synthesized and tested against a panel of microorganisms. The results indicated that modifications in the benzofuran moiety enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study : Research involving breast cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability compared to controls, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone reacts with brominated nucleophiles under reflux in polar aprotic solvents (e.g., DMF) to form benzofuropyrazole derivatives. Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to achieving yields >70% .
  • Key Parameters : Solvent choice, stoichiometry of halogenating agents (e.g., PCl₅ for chlorination), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can researchers ensure the purity of this compound after synthesis?

  • Methodology : Purity is verified using HPLC (C18 column, methanol/water mobile phase) and GC-MS. Suppliers often report purity levels >95% using high-performance liquid chromatography (HLC) or gas chromatography (GC), as seen in catalog entries for analogous brominated pyrazoles .
  • Data : Typical purity thresholds for research-grade compounds are >98% (HPLC), with impurities quantified via mass spectrometry .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and substituent positions. For example, aromatic protons in benzofuropyrazoles resonate at δ 7.2–8.5 ppm .
  • XRD : Single-crystal X-ray diffraction provides precise bond lengths and dihedral angles (e.g., Cl–C–C–N torsion angles ≈ 171.4° for chloro-substituted analogs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzofuropyrazoles?

  • Methodology : Crystallographic analysis reveals intermolecular interactions (e.g., halogen bonding between Br and adjacent N atoms) and confirms the planarity of the fused benzofuropyrazole ring. For example, dihedral angles between pyrazole and benzene rings are typically <10°, indicating minimal steric strain .
  • Data : Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a=8.21 Å, b=12.45 Å, c=14.32 Å) are critical for validating synthetic analogs .

Q. What strategies are used to evaluate the pharmacological activity of this compound?

  • Methodology :

  • In vitro assays : Screen against bacterial strains (e.g., S. aureus, MIC values ≤25 µg/mL) or cancer cell lines (e.g., MTT assay, IC₅₀ <10 µM) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with CF₃) to assess impact on bioactivity. For example, 3-trifluoromethyl analogs show enhanced antimicrobial potency .

Q. How do researchers address contradictions in reported biological data for halogenated pyrazoles?

  • Methodology : Cross-validate results using multiple assays (e.g., disc diffusion vs. broth microdilution for antimicrobial activity) and control for variables like solvent (DMSO vs. saline). Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What computational methods support the design of this compound derivatives?

  • Methodology :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ≈ 4.5 eV) and reactivity toward electrophiles.
  • Molecular docking : Simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Brominated pyrazoles are typically stable in airtight, light-protected containers at −20°C, with degradation <5% over 12 months .

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